Non-Buffering pKa vs. MES/HEPES
Sodium methanesulfonate is the salt of a strong acid (methanesulfonic acid, pKa ≈ -2.0). This is in stark contrast to MES, a Good's buffer with a pKa of 6.10 at 25°C, and HEPES, with a pKa of 7.48 at 25°C [1]. Consequently, sodium methanesulfonate provides a pure anion source that exerts zero buffering capacity in the pH 3–11 range. In applications such as HPLC mobile phase preparation with a defined pH (e.g., phosphate-buffered systems at pH 3.0), substituting MES would introduce competing buffering, shifting the actual mobile phase pH away from the target and altering analyte retention times. In protein crystallization, MES can chelate metal ions and participate in crystal contacts via its morpholine ring [2]; sodium methanesulfonate, lacking such structural features, serves as an inert precipitant or additive that does not introduce these confounding variables.
| Evidence Dimension | Acid Dissociation Constant (pKa) and Buffering Capacity |
|---|---|
| Target Compound Data | Sodium methanesulfonate: conjugate acid pKa ≈ -2.0 (strong acid; no buffering at pH > 2) |
| Comparator Or Baseline | MES: pKa = 6.10 at 25°C; HEPES: pKa = 7.48 at 25°C |
| Quantified Difference | pKa difference of ~8.1 units vs. MES; functional difference: non-buffering vs. buffering |
| Conditions | Aqueous solution, 25°C (standard reference data) |
Why This Matters
Procurement of sodium methanesulfonate over MES or HEPES is mandatory when the experimental design requires a chemically inert anion source that will not alter the pH of a separately buffered system or introduce metal-chelating artifacts.
- [1] Good, N. E., Winget, G. D., Winter, W., Connolly, T. N., Izawa, S., & Singh, R. M. M. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477. View Source
- [2] McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. Protein Science, 10(2), 418-422. View Source
